4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling reaction . This reaction involves the use of boron reagents and is widely applied in the formation of carbon-carbon bonds .Molecular Structure Analysis
The molecular weight of this compound is 324.2 g/mol. The molecular formula is C16H15Cl2NO2 .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
This compound appears as a crystalline substance . It has a melting point of 158-160°C . It is insoluble in cold water, slightly soluble in hot water, and easily soluble in ethanol, ether, and benzene .Scientific Research Applications
Polymer Synthesis
4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid finds applications in the synthesis of novel aromatic polyimides. These polyimides demonstrate solubility in organic solvents and exhibit high thermal stability, with degradation temperatures ranging from 240°C to 550°C. Such polymers are potentially useful in high-temperature applications due to their thermal resilience (Butt et al., 2005).
Antimicrobial Agent Synthesis
Compounds derived from similar benzoic acids have been shown to possess antimicrobial properties. For example, formazans synthesized from Mannich bases of related compounds exhibited moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of various chemical structures, including dihydroxybenzoic acid, a component in antibiotics like lipiarmycin A3. This indicates its utility in the synthesis of complex organic molecules, possibly leading to new pharmaceuticals (Alexy & Scharf, 1991).
Optical Properties in Polymers
In the field of materials science, compounds like this compound are used in the synthesis of poly(p-benzamide)s. These materials exhibit interesting optical properties and could have applications in electronics and photonics (Takagi et al., 2013).
Coordination Polymers
In coordination chemistry, derivatives of similar benzoic acids have been used to create supramolecular assemblies with interesting structural properties. These compounds can form host structures that accommodate various guest species, which is significant for materials science and catalysis (Varughese & Pedireddi, 2005).
Analytical Chemistry
Derivatives of this compound have been used as selective reagents in analytical chemistry, especially for the removal and recovery of anions from aqueous solutions. This application is crucial in environmental monitoring and water treatment processes (Heininger & Meloan, 1992).
Properties
IUPAC Name |
4-[1-(2,5-dichlorophenyl)ethylamino]-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-7-11(16(20)21)3-6-15(9)19-10(2)13-8-12(17)4-5-14(13)18/h3-8,10,19H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXPUBPTCBZHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(C)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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